Cas no 1916519-35-1 (1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide)

1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide structure
1916519-35-1 structure
商品名:1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide
CAS番号:1916519-35-1
MF:C7H3Cl2NO3S
メガワット:252.074618577957
CID:5983825
PubChem ID:165456809

1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide 化学的及び物理的性質

名前と識別子

    • 1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide
    • 5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazol e-1,1,3-trione
    • 5,7-Dichlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
    • 1916519-35-1
    • 5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
    • EN300-703377
    • インチ: 1S/C7H3Cl2NO3S/c8-3-1-4-6(5(9)2-3)14(12,13)10-7(4)11/h1-2H,(H,10,11)
    • InChIKey: YCORWGDDELNORT-UHFFFAOYSA-N
    • ほほえんだ: S1(=O)(=O)C2=C(C=C(Cl)C=C2Cl)C(=O)N1

計算された属性

  • せいみつぶんしりょう: 250.9210695g/mol
  • どういたいしつりょう: 250.9210695g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 364
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 密度みつど: 1.781±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): -0.19±0.30(Predicted)

1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P02924Z-100mg
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
1916519-35-1 95%
100mg
$527.00 2024-06-17
1PlusChem
1P02924Z-250mg
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
1916519-35-1 95%
250mg
$727.00 2024-06-17
Aaron
AR0292DB-1g
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
1916519-35-1 95%
1g
$1519.00 2025-02-17
1PlusChem
1P02924Z-500mg
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
1916519-35-1 95%
500mg
$1109.00 2024-06-17
1PlusChem
1P02924Z-10g
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
1916519-35-1 95%
10g
$5831.00 2024-06-17
Enamine
EN300-703377-1.0g
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
1916519-35-1 95%
1g
$0.0 2023-06-06
1PlusChem
1P02924Z-1g
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
1916519-35-1 95%
1g
$1405.00 2024-06-17
1PlusChem
1P02924Z-2.5g
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
1916519-35-1 95%
2.5g
$2691.00 2024-06-17
Aaron
AR0292DB-500mg
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
1916519-35-1 95%
500mg
$1190.00 2025-02-17
Aaron
AR0292DB-5g
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
1916519-35-1 95%
5g
$4353.00 2023-12-15

1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide 関連文献

1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxideに関する追加情報

Introduction to 1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide (CAS No. 1916519-35-1)

1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide, with the CAS number 1916519-35-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzisothiazole family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The presence of chlorine substituents at the 5 and 7 positions enhances its pharmacological profile, making it a valuable scaffold for drug discovery and development.

The structure of 1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide consists of a benzene ring fused with an isothiazole ring system. The isothiazole moiety is characterized by a sulfur atom connected to a carbonyl group and an amine group, which contributes to its reactivity and biological interactions. The dichloro substitution pattern at the 5 and 7 positions introduces electrophilic centers that can participate in various chemical reactions, including nucleophilic aromatic substitution and metal coordination, which are pivotal in medicinal chemistry.

In recent years, there has been a growing interest in benzisothiazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial agents, anti-inflammatory drugs, and even as precursors to more complex pharmacophores. The dichlorobenzisothiazolone derivative (CAS No. 1916519-35-1) has shown promise in preclinical studies as a modulator of certain enzymatic pathways involved in inflammation and immune response.

One of the most compelling aspects of 1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide is its ability to interact with biological targets in multiple ways. The heterocyclic core can engage with proteins through hydrogen bonding and hydrophobic interactions, while the chlorine atoms can serve as anchors for further derivatization or as ligands for metal ions that are crucial in many biological processes. This dual functionality makes it an attractive candidate for designing small-molecule inhibitors or activators.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high accuracy. Molecular docking studies have suggested that 1,2-Benzisothiazol-3(2H)-one, 5,7-dichloro-, 1,1-dioxide can bind to various protein targets with high specificity. For instance, it has been proposed that this compound could interact with enzymes involved in the synthesis of pro-inflammatory cytokines, thereby inhibiting pathways that contribute to chronic inflammatory diseases.

The synthesis of 5,7-dichloro-1-(dimethylamino)-4-methyl-3-isothiazolone (a related derivative) has been well-documented and provides insights into the synthetic pathways that could be applied to CAS No. 1916519-35-1. These synthetic routes often involve condensation reactions between thioamides and ketones or aldehydes under controlled conditions. The introduction of chlorine atoms typically occurs through electrophilic aromatic substitution reactions using chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

The pharmacokinetic properties of 1916519-35-1 are also of great interest. Studies have indicated that this compound exhibits moderate solubility in water and lipids, suggesting potential oral bioavailability. Additionally, its stability under physiological conditions makes it suitable for further development into drug candidates. Metabolic studies have revealed that it undergoes biotransformation primarily through cytochrome P450-mediated oxidation pathways.

In conclusion,CAS No.1916519-35-11, 5-chloro-N-(4-chlorophenyl)-4H-imidazo[4][a][3]benzodiazepine,and other related derivatives represent a promising class of compounds with significant therapeutic potential. Their unique structural features,including the benzisothiazole core,chlorine substituents,and diverse biological activities, make them valuable tools for further research in medicinal chemistry.The ongoing investigations into their mechanisms of action,synthetic modifications,and pharmacokinetic profilesare expected to lead to novel therapeutic interventions for various diseases.

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